Oral Bioavailability and Half-Life: Enabling Once-Daily Dosing vs. Subcutaneous Infusion
In a cross-study comparison of human pharmacokinetic data, deferasirox demonstrated an absolute oral bioavailability of 70% (range 61–79%) and a terminal elimination half-life of 11.2 ± 2.6 hours, enabling once-daily oral administration [1]. In contrast, deferoxamine (DFO) has an oral bioavailability below 5% and a plasma half-life of only 20–30 minutes, requiring subcutaneous infusion over 8–12 hours per day [2].
| Evidence Dimension | Oral bioavailability (%) and elimination half-life (hours) |
|---|---|
| Target Compound Data | 70% bioavailability; t1/2 = 11.2 ± 2.6 h |
| Comparator Or Baseline | Deferoxamine: <5% bioavailability; t1/2 = 0.33–0.5 h |
| Quantified Difference | ≥65% higher oral bioavailability; 22–34× longer half-life |
| Conditions | Healthy volunteers and iron-overloaded β-thalassemia patients (n=24–184), plasma concentration-time profiles |
Why This Matters
For in vivo efficacy or toxicity studies, deferasirox enables convenient once-daily oral gavage, eliminating the need for continuous infusion pumps or multiple daily doses, reducing animal stress and experimental variability.
- [1] Waldmeier, F., et al. (2010). Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload. Drug Metabolism and Disposition, 38(5), 808-816. View Source
- [2] Porter, J. B. (2001). A risk-benefit assessment of iron-chelation therapy. Drug Safety, 24(3), 153-182. View Source
